![molecular formula C6H7BrN2O B13096411 (R)-1-(5-bromopyrimidin-2-yl)ethanol](/img/structure/B13096411.png)
(R)-1-(5-bromopyrimidin-2-yl)ethanol
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Overview
Description
®-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that features a bromopyrimidine moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-bromopyrimidin-2-yl)ethanol typically involves the bromination of pyrimidine followed by the introduction of the ethanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate chiral alcohol to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-bromopyrimidin-2-yl)ethanol may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-bromopyrimidin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 5-bromopyrimidine-2-carboxylic acid.
Reduction: Formation of 5-bromopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(R)-1-(5-bromopyrimidin-2-yl)ethanol has been identified as a potential candidate for drug development targeting specific biological pathways. Its structure allows for interactions with various molecular targets, including receptors and enzymes, which can modulate their activities. The bromine atom in the pyrimidine ring enhances the compound's reactivity, making it suitable for further chemical modifications aimed at improving pharmacological properties .
2. Biological Activity
Research has shown that this compound exhibits significant biological activity by interacting with specific receptors. For instance, studies indicate that it can effectively bind to serotonin receptors, potentially influencing mood and behavior . The unique combination of the bromopyrimidine moiety with the ethanol group facilitates diverse interactions, such as hydrogen bonding and π-π stacking with aromatic residues in target proteins.
Case Studies
Case Study 1: Receptor Interaction Studies
A study focused on the interaction of this compound with serotonin receptors demonstrated its binding affinity and activation potential. Experimental results indicated that certain derivatives of this compound could activate the 5-HT2C receptor at concentrations higher than 10 μM, showcasing its potential as a selective agonist .
Compound | Activation (%) | Concentration (μM) |
---|---|---|
This compound | 50% | 10 |
Other derivatives | Varies | Varies |
Case Study 2: Synthesis and Evaluation of Derivatives
Research into the synthesis of this compound derivatives has highlighted its role in developing new pharmacological agents. By modifying the side chains or substituents on the pyrimidine ring, researchers have been able to enhance solubility and bioactivity while maintaining selectivity towards specific targets .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as 5-bromopyrimidine and appropriate alcohols.
- Reduction Reactions : Employing reducing agents to convert intermediates into the desired alcohol form.
- Purification Techniques : Utilizing column chromatography or recrystallization to obtain pure this compound.
Mechanism of Action
The mechanism of action of ®-1-(5-bromopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in cross-coupling reactions.
4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a morpholine ring attached to the bromopyrimidine moiety.
N-(5-Bromopyrimidin-2-yl)acetamide: A bromopyrimidine derivative with an acetamide group.
Uniqueness
®-1-(5-bromopyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of both a bromopyrimidine and an ethanol group
Biological Activity
(R)-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a bromine atom attached to a pyrimidine ring and an alcohol functional group, has shown potential in various pharmacological applications.
Structural Overview
The molecular structure of this compound is significant for its biological activity. The presence of the bromine atom enhances the compound's lipophilicity and biological interactions, while the hydroxyl group contributes to its solubility and reactivity. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Research indicates that this compound interacts with specific enzymes and receptors, modulating biological pathways through inhibition or activation of target proteins. The compound has been particularly studied for its effects on neurological and metabolic pathways, making it a promising candidate for drug development.
1. Enzyme Interaction
Studies have focused on how this compound interacts with various enzymes:
- Inhibition Studies : It has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Binding Affinity : The bromine atom and chiral center enhance binding affinity towards specific biomolecules, crucial for therapeutic efficacy.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties:
- Antibacterial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial action.
- Antifungal Properties : Similar compounds in the pyrimidine class have shown antifungal activity, suggesting potential for this compound in treating fungal infections.
Study 1: Pharmacological Potential
A study published in Nature explored the synthesis and biological activity of various pyrimidine derivatives, including this compound. The findings highlighted its potential as a precursor for drugs targeting neurological disorders. It was noted that the compound exhibited a strong binding affinity to certain receptors involved in neurotransmission .
Study 2: Imaging Studies
In research involving positron emission tomography (PET), this compound was labeled with carbon isotopes to assess its biodistribution in non-human primates. Results showed high initial uptake in the brain, indicating potential for neurological imaging applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(S)-1-(5-bromopyrimidin-2-yl)ethanol | Similar bromination pattern | Lower binding affinity compared to R form |
5-Bromopyrimidine | No hydroxyl group | Limited pharmacological applications |
Pyrimidine Derivative X | Varies in halogen substitution | Exhibits different antimicrobial properties |
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m1/s1 |
InChI Key |
XTAKQONFXDJSHA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Br)O |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
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